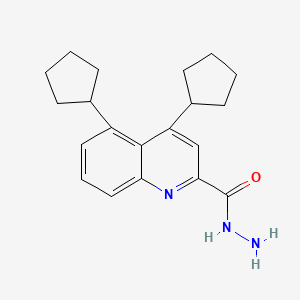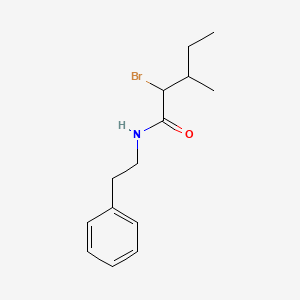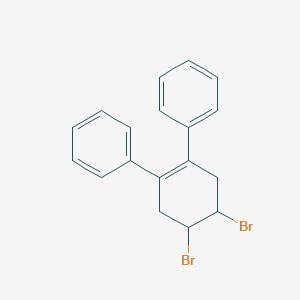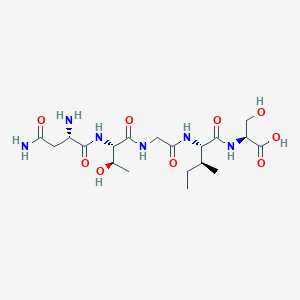![molecular formula C18H22N2 B14207247 Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]- CAS No. 831226-51-8](/img/structure/B14207247.png)
Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]- is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group and a phenylmethyl group attached to the piperazine ring, making it a unique derivative with specific properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-Chlorophenyl)phenylmethyl]piperazine: A similar compound with a chlorophenyl group instead of a phenylmethyl group.
1-(4-Chlorobenzhydryl)piperazine: Another related compound with a chlorobenzhydryl group.
Uniqueness
Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]- is unique due to its specific structural features, such as the presence of both a methyl group and a phenylmethyl group on the piperazine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
831226-51-8 |
|---|---|
Molekularformel |
C18H22N2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-(4-benzylphenyl)-4-methylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)18-9-7-17(8-10-18)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
InChI-Schlüssel |
UDPPHFGUOMVFNH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)

![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)

![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)

![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)

![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
